molecular formula C16H15NO2 B8316337 Methyl 6-cyclopropyl-3-phenylpicolinate

Methyl 6-cyclopropyl-3-phenylpicolinate

Cat. No.: B8316337
M. Wt: 253.29 g/mol
InChI Key: RSNKECDYNAVZPP-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-3-phenylpicolinate is a picolinate ester derivative characterized by a cyclopropyl substituent at the 6-position of the pyridine ring and a phenyl group at the 3-position. The cyclopropyl moiety introduces steric and electronic effects that influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

methyl 6-cyclopropyl-3-phenylpyridine-2-carboxylate

InChI

InChI=1S/C16H15NO2/c1-19-16(18)15-13(11-5-3-2-4-6-11)9-10-14(17-15)12-7-8-12/h2-6,9-10,12H,7-8H2,1H3

InChI Key

RSNKECDYNAVZPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)C2CC2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The most closely related compound to methyl 6-cyclopropyl-3-phenylpicolinate is methyl 6-methyl-3-phenylpicolinate (CAS: 1445596-16-6, molecular formula: C₁₄H₁₃NO₂). Key differences and similarities include:

Property This compound Methyl 6-methyl-3-phenylpicolinate
Substituent at 6-position Cyclopropyl Methyl
Molecular Weight ~253.3 g/mol (estimated) 227.26 g/mol
Synthetic Accessibility Likely requires cyclopropanation steps Direct alkylation via established routes
Steric Effects Higher steric hindrance due to cyclopropyl Lower steric hindrance from methyl
Electron-withdrawing/donating Effects Cyclopropyl acts as a weak electron donor Methyl is a weak electron donor

Physicochemical Properties

  • This aligns with trends observed in other cyclopropane-containing esters (e.g., methyl esters of labdane diterpenes) .
  • Stability: Cyclopropane rings are strain-prone, which may affect thermal stability. In contrast, methyl-substituted analogs (e.g., methyl salicylate) exhibit higher thermal stability, as noted in VOC studies .

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for distinguishing these compounds. For example, cyclopropyl-containing compounds exhibit distinct fragmentation patterns in GC-MS compared to methyl analogs, as seen in diterpene methyl ester analyses .

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